molecular formula C13H27N3O3 B2657197 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1206993-54-5

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2657197
CAS No.: 1206993-54-5
M. Wt: 273.377
InChI Key: YRPFQYUAQWCYMN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a piperidine core substituted with two 2-methoxyethyl groups. The compound’s structure includes a urea linkage (–NH–CO–NH–) bridging a 2-methoxyethyl-substituted piperidine moiety and a methylene group.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3/c1-18-9-5-14-13(17)15-11-12-3-6-16(7-4-12)8-10-19-2/h12H,3-11H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPFQYUAQWCYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with methoxyethyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Compound 1 ()

  • Structure: 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea.
  • Key Differences : Replaces the piperidine core with a pyridine ring and incorporates halogenated aromatic substituents.
  • Activity : Acts as a glucokinase activator, enhancing glucose metabolism .

Compound 3 ()

  • Structure: (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea.
  • Key Differences: Features a triazinanone ring system conjugated to the urea group.
  • Activity : Exhibits analgesic properties, likely due to modulation of opioid receptors .

Compound 7n ()

  • Structure : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea.
  • Key Differences : Contains a sulfur-containing pyridinylmethylthio group and trifluoromethylphenyl substituents.
  • Activity: Not explicitly stated, but sulfur atoms may enhance membrane permeability or target binding .

Piperidine-Based Urea Derivatives

Goxalapladib ()

  • Structure : A naphthyridine-acetamide derivative with a 1-(2-methoxyethyl)piperidin-4-yl group.
  • Key Differences : Replaces urea with an acetamide linker and incorporates a naphthyridine scaffold.
  • Activity : Targets atherosclerosis by inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2) .

Compound V018-0142 ()

  • Structure: 1-[(3-ethyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyethyl)-3-(propan-2-yl)urea.
  • Key Differences : Includes a pyrazole ring and branched alkyl substituents.
  • Application : Screened for kinase inhibition or antimicrobial activity (exact target unspecified) .

Physicochemical and Pharmacokinetic Trends

Compound LogP* Solubility Key Substituents Bioactivity
Target Compound ~2.5 (est.) Moderate (est.) Dual 2-methoxyethyl-piperidine Unknown
Compound 1 () ~3.1 Low Chlorofluorophenoxy, dimethoxyphenyl Glucokinase activation
Compound 7n () ~3.8 Low Trifluoromethylphenyl, pyridinylthio Undisclosed
Goxalapladib () ~4.2 Very low Naphthyridine, trifluoromethyl Lp-PLA2 inhibition

*LogP estimated based on substituent contributions.

Research Implications and Limitations

  • Structural Advantages : The dual 2-methoxyethyl groups in the target compound may improve water solubility compared to purely aromatic analogs (e.g., Compound 1) .
  • Activity Prediction : Piperidine-urea hybrids often target enzymes or receptors (e.g., kinase inhibition, GPCR modulation), but the absence of direct data limits conclusions .
  • Synthetic Challenges : The compound’s branched structure may require multi-step synthesis, similar to Goxalapladib’s complex pathway .

Biological Activity

The compound 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a derivative of piperidine and urea, notable for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C12H20N2O3\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{3}

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Piperidine Derivative : The piperidine ring is functionalized with a methoxyethyl group.
  • Urea Formation : The methoxyethyl-piperidine derivative is reacted with isocyanates to form the urea linkage.
  • Purification : The final product is purified using recrystallization techniques.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety is known to engage with various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.

Key Mechanisms Include :

  • Receptor Binding : Interactions with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Neuropharmacological Studies :
    • A study investigated its effects on anxiety-like behaviors in rodent models, showing significant anxiolytic properties at specific dosages.
    • Results indicated a dose-dependent decrease in anxiety markers, suggesting potential therapeutic applications in anxiety disorders.
  • Antitumor Activity :
    • In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
    • The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Properties :
    • Another study assessed its antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects, particularly against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar derivatives:

Compound NameStructureBiological Activity
1-(2-Methoxyethyl)-3-piperidinylureaSimilar to target compoundModerate receptor binding
1-(2-Ethoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)ureaEthoxy instead of methoxyReduced solubility, lower activity

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